2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a naphthalene moiety, and a nicotinamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated naphthalene derivative. The nicotinamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and naphthalene moieties can interact with hydrophobic pockets in proteins, while the nicotinamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d]thiazol-2-yl)-1-(naphthalen-2-yl)pent-4-en-1-ol
- 4-Naphthalen-2-yl-thiazol-2-yl-amine
Uniqueness
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15N3OS2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3OS2/c1-25-19-16(7-4-10-21-19)18(24)23-20-22-17(12-26-20)15-9-8-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,22,23,24) |
InChI Key |
IFEIKWXOTCQUGK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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